

Spectroscopic Data of 3-Chlorocinnamaldehyde: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Chlorocinnamaldehyde

Cat. No.: B1631036

[Get Quote](#)

This technical guide provides a comprehensive analysis of the spectroscopic data for **3-chlorocinnamaldehyde**, an organic compound with significant applications in the pharmaceutical and agricultural industries.^[1] Its role as a tyrosinase inhibitor and an intermediate in chemical synthesis necessitates a thorough understanding of its structural characteristics, which are elucidated through various spectroscopic techniques.^[1] This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of **3-chlorocinnamaldehyde**.

Molecular Structure and Properties

3-Chlorocinnamaldehyde, with the molecular formula C_9H_7ClO and a molar mass of approximately 166.60 g/mol, is characterized by a 3-chlorophenyl group attached to a propenal moiety.^[1] The presence of the chlorine atom, the aromatic ring, the carbon-carbon double bond, and the aldehyde functional group gives rise to a unique spectroscopic fingerprint, which is crucial for its identification and characterization.

Caption: Molecular structure of **3-Chlorocinnamaldehyde**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of a molecule. For **3-chlorocinnamaldehyde**, both 1H and ^{13}C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum of **3-chlorocinnamaldehyde** is expected to show distinct signals for the aldehydic proton, the vinylic protons, and the aromatic protons. The chemical shifts are influenced by the electron-withdrawing nature of the chlorine atom and the carbonyl group.

Table 1: Predicted ¹H NMR Data for **3-Chlorocinnamaldehyde**

Proton Assignment	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
Aldehydic H	~9.7	Doublet	~7.5	1H
Vinylic H (α to C=O)	~6.7	Doublet of Doublets	~16.0, 7.5	1H
Vinylic H (β to C=O)	~7.4	Doublet	~16.0	1H
Aromatic H	~7.3 - 7.6	Multiplet	-	4H

Note: These are predicted values. Actual experimental values may vary depending on the solvent and instrument used.

The large coupling constant (~16.0 Hz) between the vinylic protons is characteristic of a trans configuration along the double bond.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbonyl carbon is expected to appear significantly downfield.

Table 2: Predicted ¹³C NMR Data for **3-Chlorocinnamaldehyde**

Carbon Assignment	Chemical Shift (δ , ppm)
C=O (Aldehyde)	~193
C-Cl (Aromatic)	~135
Aromatic CH	~127 - 131
Vinylic CH	~129, 153
Aromatic C (quaternary)	~136

Note: These are predicted values based on structure-spectrum correlations.[\[2\]](#)

Caption: NMR correlation diagram for **3-Chlorocinnamaldehyde**.

Experimental Protocol for NMR Spectroscopy

A general procedure for acquiring NMR spectra of **3-chlorocinnamaldehyde** is as follows:

- Sample Preparation: Dissolve approximately 10-20 mg of **3-chlorocinnamaldehyde** in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3) in a standard 5 mm NMR tube.
- Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
- ^1H NMR Acquisition: Acquire the ^1H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.
- ^{13}C NMR Acquisition: Acquire the ^{13}C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and longer relaxation times of the ^{13}C nucleus.
- Data Processing: Process the acquired free induction decay (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ^1H NMR spectrum and pick the peaks in both ^1H and ^{13}C spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **3-chlorocinnamaldehyde** will be dominated by absorptions corresponding to the C=O, C=C, C-Cl, and C-H bonds.

Table 3: Characteristic IR Absorption Bands for **3-Chlorocinnamaldehyde**

Wavenumber (cm ⁻¹)	Functional Group	Description
~3050	Aromatic C-H	Stretching
~2850, ~2750	Aldehydic C-H	Stretching (Fermi doublet)
~1680	C=O (Aldehyde)	Stretching
~1625	C=C (Alkene)	Stretching
~1580, ~1470	C=C (Aromatic)	Stretching
~970	=C-H (trans)	Bending (Out-of-plane)
~780	C-Cl	Stretching

Data sourced from the NIST Chemistry WebBook.[\[3\]](#)

The strong absorption around 1680 cm⁻¹ is a clear indication of the conjugated aldehyde group. The band at approximately 970 cm⁻¹ further supports the trans stereochemistry of the double bond.

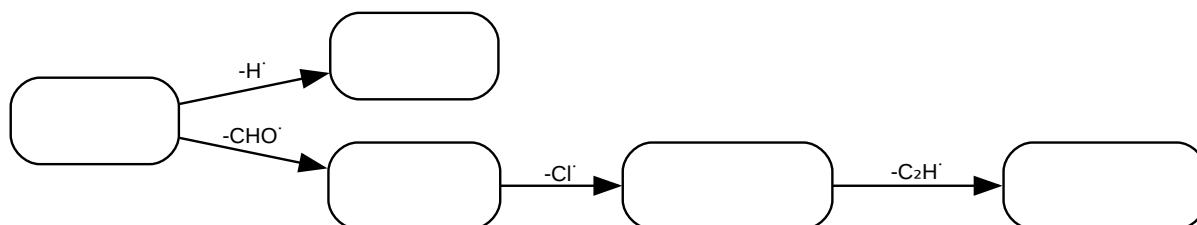
Experimental Protocol for IR Spectroscopy

The following is a typical procedure for obtaining an Attenuated Total Reflectance (ATR)-FTIR spectrum:

- Instrument Preparation: Ensure the ATR crystal of the FTIR spectrometer is clean. Record a background spectrum of the empty ATR crystal.
- Sample Application: Place a small amount of **3-chlorocinnamaldehyde** (liquid or solid) directly onto the ATR crystal.

- Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the IR spectrum.
- Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)


Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. For **3-chlorocinnamaldehyde**, electron ionization (EI) is a common method.

The mass spectrum is expected to show a molecular ion peak ($[M]^+$) at m/z 166, corresponding to the molecular weight of the compound. Due to the presence of chlorine, an isotope peak ($[M+2]^+$) at m/z 168 with an intensity of about one-third of the molecular ion peak is also expected.

Table 4: Major Fragments in the Mass Spectrum of **3-Chlorocinnamaldehyde**

m/z	Proposed Fragment
166/168	$[M]^+$ (Molecular ion)
165/167	$[M-H]^+$
137/139	$[M-CHO]^+$
102	$[C_8H_6]^+$
77	$[C_6H_5]^+$

Data sourced from the NIST Chemistry WebBook.[\[4\]](#)

[Click to download full resolution via product page](#)

Caption: Proposed Mass Spectrometry Fragmentation Pathway.

Experimental Protocol for Mass Spectrometry

A general procedure for obtaining an EI mass spectrum is as follows:

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).
- Ionization: In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
- Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z .

Conclusion

The spectroscopic data presented in this guide provide a comprehensive and self-validating characterization of **3-chlorocinnamaldehyde**. The NMR data elucidates the proton and carbon framework, the IR spectrum confirms the presence of key functional groups, and the mass spectrum provides the molecular weight and characteristic fragmentation pattern. Together, these techniques offer an unambiguous identification of the compound, which is essential for its use in research and development. The provided protocols serve as a practical guide for researchers to obtain high-quality spectroscopic data for this and similar compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy 3-CHLOROCINNAMALDEHYDE [smolecule.com]
- 2. Human Metabolome Database: ^{13}C NMR Spectrum (1D, 1000 MHz, H_2O , predicted) (HMDB0003441) [hmdb.ca]
- 3. α -Chlorocinnamaldehyde [webbook.nist.gov]
- 4. α -Chlorocinnamaldehyde [webbook.nist.gov]
- To cite this document: BenchChem. [Spectroscopic Data of 3-Chlorocinnamaldehyde: An In-Depth Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1631036#spectroscopic-data-of-3-chlorocinnamaldehyde-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com